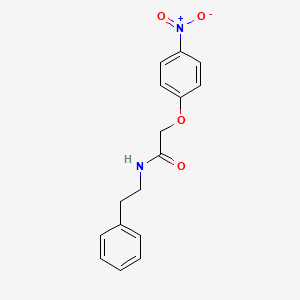
2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide, also known as NPPA, is a chemical compound that has gained significant attention in the field of scientific research. NPPA is a member of the acetamide family and is synthesized through a multi-step process. This compound has been studied extensively for its potential applications in the fields of medicine and biotechnology.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide in lab experiments is its low toxicity. It has been shown to have low toxicity in animal studies, making it a safe compound to work with. Additionally, 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide. One direction is to further investigate its potential applications in the treatment of pain and inflammation. Another direction is to investigate its potential use in the treatment of cancer. Additionally, future research could focus on the development of more soluble forms of 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide, making it easier to work with in aqueous solutions. Finally, future research could investigate the potential use of 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide in the treatment of oxidative stress-related diseases.
In conclusion, 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in the fields of medicine and biotechnology, and has been shown to have anti-inflammatory and analgesic properties, inhibit the growth of cancer cells, and induce apoptosis. While it has advantages and limitations for lab experiments, future research could focus on its potential use in the treatment of pain and inflammation, cancer, and oxidative stress-related diseases.
Synthesis Methods
The synthesis of 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 4-nitrophenol with chloroacetyl chloride to form 2-chloro-4-nitrophenol. This intermediate is then reacted with phenethylamine to form N-(2-phenylethyl)-2-chloro-4-nitroaniline. Finally, this intermediate is reacted with acetic anhydride to form 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide.
Scientific Research Applications
2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide has been studied for its potential applications in the fields of medicine and biotechnology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide has been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(17-11-10-13-4-2-1-3-5-13)12-22-15-8-6-14(7-9-15)18(20)21/h1-9H,10-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIQVHAZCSPVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)


![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)
![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)


![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)
